molecular formula C5H7NOS2 B1362658 3-Ethylrhodanine CAS No. 7648-01-3

3-Ethylrhodanine

Cat. No. B1362658
CAS RN: 7648-01-3
M. Wt: 161.3 g/mol
InChI Key: UPCYEFFISUGBRW-UHFFFAOYSA-N
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Description

3-Ethylrhodanine is a compound with the molecular formula C5H7NOS2 . It is a porphyrin-based small molecule used as a donor for efficient organic solar and photovoltaic cells .


Synthesis Analysis

The synthesis of 3-Ethylrhodanine involves a straightforward route, offering the potential for large scale preparation of this material . It is used in the synthesis of dithienyl diketopyrrolopyrrole (DPPT) based-conjugated molecules .


Molecular Structure Analysis

The molecular structure of 3-Ethylrhodanine is characterized by an average mass of 161.245 Da and a monoisotopic mass of 160.996902 Da .


Chemical Reactions Analysis

3-Ethylrhodanine is part of the thiazolidinone family, a biologically important five-membered heterocyclic ring having almost all types of biological activities . It is used in the synthesis of various types of thiazolidinones, such as 2-thiazolidinones, 4-thiazolidinones, 5-thiazolidinones, 2-thioxo-4-thiazolidinones, and thiazolidiene-2,4-dione .


Physical And Chemical Properties Analysis

3-Ethylrhodanine has a density of 1.4±0.1 g/cm3, a boiling point of 230.5±23.0 °C at 760 mmHg, and a flash point of 93.2±22.6 °C . It has a molar refractivity of 42.3±0.4 cm3, a polar surface area of 78 Å2, and a molar volume of 115.9±5.0 cm3 .

Scientific Research Applications

1. Organic Photovoltaics

3-Ethylrhodanine has been explored for its applications in the field of organic photovoltaics. It has been used as an end-group in donor materials for organic solar cells (OSCs). Studies have shown that when incorporated into star-shaped small molecules or used as a flanking group in nonfullerene acceptors, 3-Ethylrhodanine enhances photovoltaic properties. For instance, in OSCs based on blends of donor materials with 3-Ethylrhodanine and PC70BM acceptors, power conversion efficiencies of 1.34% and 1.79% were observed, indicating its efficacy in improving solar spectral coverage and charge mobility (Zhao et al., 2014); (Holliday et al., 2015).

2. Detection and Spectroscopy

3-Ethylrhodanine has been utilized in spectroscopic methods for the detection of specific compounds. For example, it can be used as a reagent for the detection of terminal ring quinones, demonstrating its utility in colorimetric procedures that are amenable to quantitation (Sawickicki et al., 1959).

3. Chemical Synthesis and Reactions

The compound has significant applications in the synthesis of various chemical derivatives. It reacts with nucleophilic reagents to yield replacement products, and its condensation with other compounds has been studied for potential bacterial and fungicidal applications. Moreover, its reaction with aromatic carboxylic acid chlorides leads to the formation of aroyl derivatives, highlighting its versatility in chemical synthesis (Tominaga et al., 1976); (Allan et al., 1959, 2010); (Kvitko et al., 1972).

4. Environmental Applications

In environmental science, 3-Ethylrhodanine has been incorporated into nanomaterials for the adsorption of heavy metal ions from aqueous solutions. Polyrhodanine-coated magnetic nanoparticles, for instance, have demonstrated effectiveness in removing hazardous metal ions from wastewater, showcasing an important application in environmental remediation (Song et al., 2011).

Future Directions

The future directions of 3-Ethylrhodanine research could involve further optimization of thiazolidinone derivatives as more effective drug agents . Additionally, its use in the development of organic solar and photovoltaic cells presents promising opportunities .

Mechanism of Action

Target of Action

3-Ethylrhodanine is a common organic compound

Mode of Action

It’s known that the compound has multiple phenolic and methoxy substituents, which may confer some of its properties . The exact interactions of 3-Ethylrhodanine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known to be a natural polyphenolic compound with various biological activities, including antioxidant, anti-inflammatory, and anticancer effects . The downstream effects of these pathways are likely to be complex and multifaceted, warranting further investigation.

Result of Action

3-Ethylrhodanine is known to possess antioxidant, anti-inflammatory, and anticancer activities . These suggest that the compound may have molecular and cellular effects that contribute to these activities.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Ethylrhodanine is not clearly stated in the available resources. It is known that the compound is a yellow to orange solid at room temperature and is insoluble in water. It has good solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide . These properties may influence how the compound behaves in different environments.

properties

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NOS2/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCYEFFISUGBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064761
Record name 4-Thiazolidinone, 3-ethyl-2-thioxo-
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Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Ethylrhodanine

CAS RN

7648-01-3
Record name 3-Ethylrhodanine
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Record name 3-Ethyl-2-thioxo-4-thiazolidinone
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Record name 3-Ethylrhodanine
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Record name 4-Thiazolidinone, 3-ethyl-2-thioxo-
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Record name 3-ethylrhodanine
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Record name 3-ETHYL-2-THIOXO-4-THIAZOLIDINONE
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Synthesis routes and methods

Procedure details

Ethylisothiocyanate (10 g, 0.115 moles), 7.9 g(0.086 moles) mercaptoacetic acid and 5 mL pyridine in C6H6 was refluxed, cooled and filtered yielding 3-ethylrhodanine, which was used in the next step without any further purification. Reaction of 3-ethylrodanine with piperonal in the presence of sodium acetate was performed in CH3OH under refluxing for 1 h. The yellow precipitate obtained after cooling and filtration, was washed several times with CH3OH on the filter and crystallizated from CH3OH to give 3-ethyl-5-piperilidenerodanine. 1H-NMR(DMSO-d6, 300 MHz):7.72 (s, 1H), 7.1–7.3 (m, 3H), 6.14 (s, 2H), 3.95–4.15 (q, 2H), 1.15–1.20 (t, 3H). 13C-NMR (75.48 MHz): 12.76, 40.28, 103.07, 110.21, 110.47, 120.68, 127.89, 128.07, 134.01, 149.23, 150.74, 167.57, 193.68. (2) 3-Ethyl-5-piperilidene-rodanine (1 g, 3.4 mmoles) was added to a stirred solution of 0.16 g (6.8 mmoles) in 8 mL abs. ethanol and the mixture was refluxed for 30 min. To the solution cooled to room temperature 5 mL H2O were added and the mixture was hydrolized with 10% HCl and extracted with ether. The ether phase was separated, dried (MgSO4) and evaporated to an oil. Since the investigation by TLC of the crude reaction mixture indicated the presence of piperonal, the reaction mixture was dissolved in CH2Cl2 and the obtained solution was washed with 1M NaOH. The aqueous phase was extracted twice with CH2Cl2 and then neutralized with dilute HCl. Free thiol was extracted with ethyl ether. After concentration, the product was purified by column cromatography eluating with hexane/ethyl ether:8/2. Yield 0.4 g (62.4%). 1H-NMR(CDCl3, 300 MHz):7.69 (s, 1H), 7.7.25–7.29 (d, 1H, J 1.46), 7.1–7.18 (m, 1H), 6.85–6.9 (d, 1H, J 8.13), 6.01 (s, 2H), 4.75 (s, 1H), 4.28–4.38 (q, 2H, J 7.12), 1.35–1.42 (t, 3H, J 7.13). 13C-NMR (75.48 MHz): 14.20, 62.5, 101.41, 108.37, 109.43, 121.06, 125.45, 129.20, 134.68, 147.80, 148.05, 165.43.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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